molecular formula C15H7F17 B12859195 1-(Heptadecafluorooctyl)-4-methylbenzene CAS No. 82396-51-8

1-(Heptadecafluorooctyl)-4-methylbenzene

Cat. No.: B12859195
CAS No.: 82396-51-8
M. Wt: 510.19 g/mol
InChI Key: MTNQRVPPULDKMX-UHFFFAOYSA-N
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Description

1-(Heptadecafluorooctyl)-4-methylbenzene is a fluorinated aromatic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a heptadecafluorooctyl group attached to a methylbenzene ring. The extensive fluorination imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptadecafluorooctyl)-4-methylbenzene typically involves the introduction of the heptadecafluorooctyl group to the benzene ring. One common method is the Friedel-Crafts alkylation, where heptadecafluorooctyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Heptadecafluorooctyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and sulfonation, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form different derivatives, although the extensive fluorination makes reduction less common.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.

    Sulfonation: Fuming sulfuric acid (H2SO4) is employed.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

    Nitration: 1-(Heptadecafluorooctyl)-4-nitrobenzene.

    Sulfonation: 1-(Heptadecafluorooctyl)-4-sulfonic acid.

    Oxidation: 1-(Heptadecafluorooctyl)-4-carboxylic acid.

Scientific Research Applications

1-(Heptadecafluorooctyl)-4-methylbenzene finds applications in various fields:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Employed in studies involving hydrophobic interactions and membrane proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobic nature.

    Industry: Utilized in the production of non-stick coatings, water-repellent materials, and fire-fighting foams.

Mechanism of Action

The mechanism of action of 1-(Heptadecafluorooctyl)-4-methylbenzene is primarily related to its hydrophobic and lipophilic properties. The extensive fluorination enhances its ability to interact with hydrophobic environments, making it useful in applications requiring water repellency and chemical resistance. The compound’s interaction with molecular targets often involves van der Waals forces and hydrophobic interactions, which are crucial in its applications in coatings and materials science.

Comparison with Similar Compounds

  • 1-(Heptadecafluorooctyl)-4-nitrobenzene
  • 1-(Heptadecafluorooctyl)-4-sulfonic acid
  • 1-(Heptadecafluorooctyl)-4-carboxylic acid

Comparison: Compared to its analogs, 1-(Heptadecafluorooctyl)-4-methylbenzene is unique due to the presence of the methyl group, which influences its reactivity and physical properties. The methyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s stability and hydrophobicity are enhanced by the extensive fluorination, distinguishing it from less fluorinated analogs.

Properties

CAS No.

82396-51-8

Molecular Formula

C15H7F17

Molecular Weight

510.19 g/mol

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-4-methylbenzene

InChI

InChI=1S/C15H7F17/c1-6-2-4-7(5-3-6)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h2-5H,1H3

InChI Key

MTNQRVPPULDKMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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